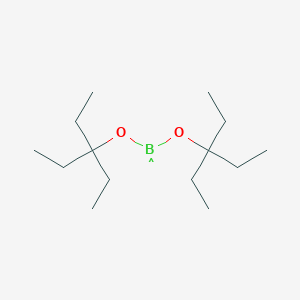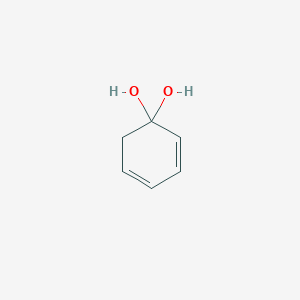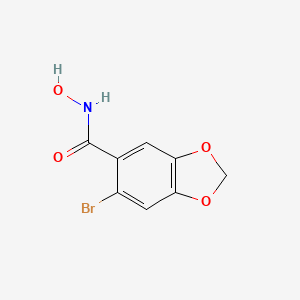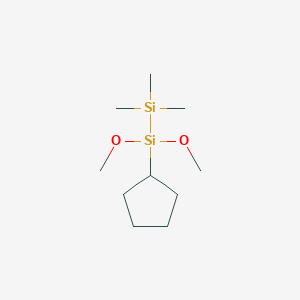![molecular formula C8H18SeSi B12556596 Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- CAS No. 163041-61-0](/img/structure/B12556596.png)
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- is an organosilicon compound with the molecular formula C_9H_20SiSe. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a propenyl group substituted with a methylseleno group. It is a specialized compound used in various chemical reactions and applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- typically involves the reaction of trimethylsilyl chloride with an appropriate propenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- undergoes several types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced silane compounds, and substituted propenyl silanes.
Scientific Research Applications
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- finds applications in various fields of scientific research:
Biology: Investigated for its potential role in biological systems due to the presence of selenium, an essential trace element.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- involves the interaction of its functional groups with various molecular targets. The seleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The silicon atom, being a part of the silane group, can interact with organic and inorganic substrates, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH_3)_3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: A related compound with ethyl groups instead of methyl groups, commonly used as a reducing agent.
Phenylsilanes: Compounds with phenyl groups attached to silicon, used in various organic reactions.
Uniqueness
Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This sets it apart from other silanes that do not contain selenium.
Properties
CAS No. |
163041-61-0 |
|---|---|
Molecular Formula |
C8H18SeSi |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
trimethyl-[2-(methylselanylmethyl)prop-2-enyl]silane |
InChI |
InChI=1S/C8H18SeSi/c1-8(6-9-2)7-10(3,4)5/h1,6-7H2,2-5H3 |
InChI Key |
VKPVZQVSRQGYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=C)C[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)

![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)

![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12556545.png)


![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)

![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
